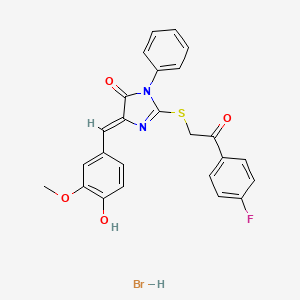
(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide is a useful research compound. Its molecular formula is C25H20BrFN2O4S and its molecular weight is 543.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Application
The compound shows promising applications in photodynamic therapy, particularly for the treatment of cancer. A study by Pişkin, Canpolat, & Öztürk (2020) on a related zinc phthalocyanine derivative highlights its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer in cancer treatment.
Optical Nonlinearity Applications
The compound's derivatives demonstrate potential in optoelectronics due to their nonlinear optical properties. A study conducted by Chandrakantha et al. (2011) on similar 1,3,4-oxadiazole derivatives showed that certain compounds behave as optical limiters, which are crucial in the development of optical devices.
Microbial Studies
Research by Patel, Shah, Trivedi, & Vyas (2010) on closely related imidazol derivatives has provided insights into their microbial properties. These studies can be pivotal in understanding the microbial interactions and potential antimicrobial applications of the compound.
Photophysical Behavior Studies
Investigations into the photophysical behavior of derivatives of this compound, as seen in the work of Santra et al. (2019), have revealed significant findings. Such research is crucial in understanding the fluorescence and photoisomerization properties, which can have implications in imaging and sensor technologies.
Synthesis and Structural Analysis
Further research, like the study by Banu et al. (2013), focuses on the synthesis and structural analysis of similar compounds. This is fundamental in comprehending the chemical properties and potential applications of such compounds in various scientific fields.
Fungicidal Activity
Research by Joshi, Pathak, & Panwar (1980) indicates potential applications in agriculture, particularly as fungicides. This opens avenues for exploring the compound's use in crop protection and management.
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities, as explored by Yolal et al. (2012), highlight the significance of such compounds in combating microbial infections. This is particularly relevant in the field of medical research and pharmaceuticals.
特性
IUPAC Name |
(5Z)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazol-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S.BrH/c1-32-23-14-16(7-12-21(23)29)13-20-24(31)28(19-5-3-2-4-6-19)25(27-20)33-15-22(30)17-8-10-18(26)11-9-17;/h2-14,29H,15H2,1H3;1H/b20-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWQMUSVIVTFP-MASIZSFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2961705.png)
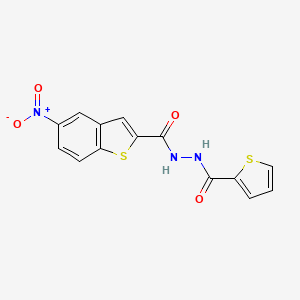

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
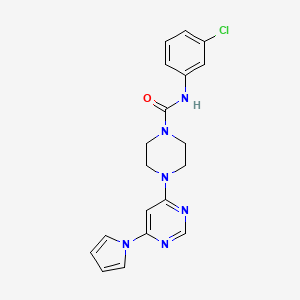
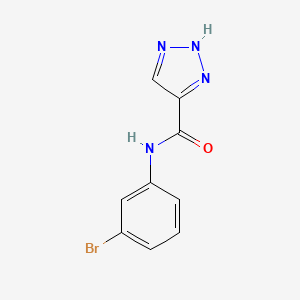
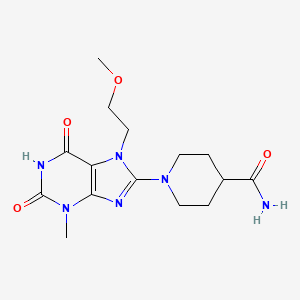
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)
